molecular formula C9H12O2 B3428841 Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate CAS No. 701-15-5

Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate

Cat. No.: B3428841
CAS No.: 701-15-5
M. Wt: 152.19 g/mol
InChI Key: VYHVHWVKRQHORF-UHFFFAOYSA-N
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Description

The study of Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate is deeply rooted in the broader exploration of bicyclic compounds. Its chemical identity is well-defined, and its properties are a subject of ongoing investigation in various chemical sciences.

Chemical Identity of this compound
IdentifierValue
IUPAC NameThis compound
CAS Number701-15-5 nih.govbldpharm.com
Molecular FormulaC₉H₁₂O₂ nih.gov
Molecular Weight152.19 g/mol nih.gov
InChIKeyVYHVHWVKRQHORF-UHFFFAOYSA-N nih.gov

The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) skeleton, is a cornerstone of synthetic chemistry. Its rigid, three-dimensional structure offers a predictable and controllable platform for chemical reactions, making it a "privileged scaffold" in medicinal chemistry. rsc.orgpageplace.de This means the scaffold is frequently found in molecules that exhibit biological activity. rsc.org

The rigidity of the bicyclo[2.2.1]heptane system can reduce the entropic penalty associated with a molecule binding to a biological target, potentially enhancing its efficacy. chemrxiv.org This structural motif is present in a variety of bioactive natural products, including camphor (B46023) and sordarins, as well as in synthetic drug candidates. rsc.org

Furthermore, the bicyclo[2.2.1]heptane scaffold is instrumental in the field of asymmetric synthesis. Chiral derivatives of this framework, such as Bornanesultam, serve as effective chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. rsc.org The development of methods to synthesize functionalized bicyclo[2.2.1]heptanes is crucial for both target-oriented and diversity-oriented synthesis in drug discovery. rsc.org

This compound serves as a valuable building block in organic synthesis. smolecule.com Its structure incorporates the rigid bicyclo[2.2.1]heptene core, an alkene functional group, and a methyl ester. This combination of features allows for a wide range of chemical transformations.

The synthesis of the bicyclo[2.2.1]heptene core is classically achieved through the Diels-Alder reaction, a powerful [4+2] cycloaddition. In the context of related structures, the reaction between a diene, such as cyclopentadiene (B3395910), and a dienophile, like methyl acrylate (B77674), forms the bicyclic skeleton. chemicalbook.com For the specific isomer, this compound, the corresponding dienophile would be methyl propiolate.

The presence of the double bond and the ester group provides two reactive sites for further functionalization. The double bond can undergo various reactions, including hydrogenation, epoxidation, and polymerization. acs.orgcdnsciencepub.com The ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in nucleophilic substitution reactions to form amides and other derivatives. smolecule.com This versatility makes it a starting material for the construction of more complex molecular architectures. smolecule.com

Computed Physical Properties of this compound
PropertyValue
XLogP3-AA (LogP)1.9 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov
Topological Polar Surface Area26.3 Ų nih.gov

Academic research involving bicyclo[2.2.1]heptene derivatives, including this compound, is diverse and continues to expand. A significant area of investigation is in polymer science. The strained nature of the bicyclic alkene makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the synthesis of polymers with unique properties and well-defined structures.

In medicinal chemistry, the bicyclo[2.2.1]heptane scaffold is explored for the development of novel therapeutic agents. For instance, derivatives have been synthesized and investigated for their potential as anticancer agents and as antagonists for chemokine receptors, which are involved in inflammatory processes and cancer metastasis. researchgate.net The rigid scaffold helps to orient functional groups in specific spatial arrangements to achieve selective binding to biological targets.

Another research trajectory involves the use of these bicyclic compounds in the synthesis of novel heterocyclic systems. The functional groups on the bicyclo[2.2.1]heptene ring can be manipulated to construct new ring systems with potential applications in materials science and as bioactive molecules. The unique stereochemistry of the bicyclic framework can also be exploited to create chiral ligands for asymmetric catalysis. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHVHWVKRQHORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252497
Record name Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
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Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-15-5
Record name Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
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Record name methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
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Advanced Synthetic Methodologies for Methyl Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylate and Analogues

Direct Synthesis Strategies

Direct synthesis strategies provide the most straightforward access to the bicyclo[2.2.1]heptene core structure. The Diels-Alder reaction is the most prominent of these methods, though alternative routes have also been developed.

Diels-Alder Reaction Pathways for Methyl Bicyclo[2.2.1]hept-2-ene-2-carboxylate Formation

The most common and direct method for synthesizing the bicyclo[2.2.1]heptene core is the [4+2] cycloaddition known as the Diels-Alder reaction. For the target molecule, this compound, this involves the reaction between cyclopentadiene (B3395910) (the diene) and methyl methacrylate (B99206) (the dienophile). nih.gov

This reaction typically produces a mixture of two stereoisomers: the endo and exo products. The stereoselectivity is influenced by several factors, including temperature, solvent, and the presence of catalysts. sciforum.netrsc.org In the reaction between cyclopentadiene and methyl methacrylate, the presence of an α-methyl group on the dienophile tends to favor the formation of the exo cycloadduct. nih.gov

Lewis acids are frequently employed as catalysts to accelerate the reaction rate and enhance stereoselectivity. nih.govmasterorganicchemistry.com For the related reaction between cyclopentadiene and methyl acrylate (B77674), the use of a Lewis acid catalyst like aluminum chloride (AlCl₃) not only facilitates the cycloaddition but also leads to higher endo selectivity. nih.govresearchgate.net The catalyst coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and increasing the secondary orbital interactions that favor the endo transition state. masterorganicchemistry.com

Table 1: Stereoselectivity in the Diels-Alder Reaction of Cyclopentadiene with Methylated Dienophiles
DienophileConditionsPredominant IsomerReported endo:exo Ratio
Methyl acrylateThermalEndo~3:1
Methyl acrylateAlCl₃ catalyzedEndoIncreased endo selectivity nih.govresearchgate.net
Methyl methacrylateThermal (185°C)Exo1:1.5 sciforum.net

Alternative Synthetic Routes to the Bicyclo[2.2.1]hept-2-ene Core

Beyond the Diels-Alder reaction, other methods can generate the bicyclo[2.2.1]heptene skeleton, which can then be functionalized. One notable alternative is the photochemical denitrogenation of bicyclic azoalkanes, such as 2,3-diazabicyclo[2.2.1]hept-2-ene. chemrxiv.orgacs.org Upon irradiation with light, these compounds extrude molecular nitrogen (N₂) to produce highly strained bicyclic products. chemrxiv.orgchemrxiv.org This method has been utilized in the stereoselective synthesis of strained compounds like bicyclo[2.1.0]pentane (housane) derivatives. chemrxiv.org The mechanism and stereoselectivity of these photochemical reactions have been the subject of extensive computational and experimental studies. chemrxiv.orgchemrxiv.org

Stereoselective Synthesis Approaches

Controlling the absolute stereochemistry of the bicyclic ester is crucial for its application in the synthesis of chiral molecules. This is typically achieved through enantioselective catalysis or the use of chiral auxiliaries.

Enantioselective Methodologies for Bicyclo[2.2.1]heptene Esters

The development of chiral Lewis acid catalysts has revolutionized asymmetric synthesis, including the Diels-Alder reaction. wiley-vch.descispace.com These catalysts create a chiral environment around the dienophile, directing the approach of the diene to one of the two faces of the double bond, thus leading to the formation of one enantiomer in excess.

A variety of metals and ligand systems have been successfully employed. wiley-vch.de

Chiral Boron Complexes : Catalysts derived from N-tosyl-α-amino acids or tryptophan have proven effective. wiley-vch.descielo.br For instance, a catalyst derived from (S)-tryptophan facilitates the reaction between cyclopentadiene and 2-bromoacrolein (B81055) with up to 99% enantiomeric excess (ee). wiley-vch.de

Chiral Copper(II) Complexes : Bis(oxazoline)-copper(II) complexes are powerful catalysts for the enantioselective Diels-Alder reaction of N-acryloyloxazolidinones with cyclopentadiene. wiley-vch.demdpi.com

Chiral Aluminum Complexes : Chiral dialkoxyaluminum catalysts, prepared from chiral diols and diethylaluminum chloride (Et₂AlCl), have been used to catalyze reactions between cyclopentadiene and α,β-unsaturated aldehydes with high enantioselectivity. scielo.br

Organocatalysis has also emerged as a powerful tool for constructing enantiomerically enriched bicyclo[2.2.1]heptane systems, avoiding the use of metals. rsc.org

Table 2: Examples of Chiral Lewis Acid Catalysts in Asymmetric Diels-Alder Reactions with Cyclopentadiene
Catalyst TypeDienophileEnantiomeric Excess (ee)Reference
Chiral (Acyloxy)boron (CAB)Acrylic Acid78% wiley-vch.de
(S)-Tryptophan-derived oxazaborolidinone2-Bromoacrolein99% wiley-vch.de
Bis(oxazoline)-Cu(II) complexN-acryloyl-2-oxazolidinone>98% wiley-vch.de
Chiral Aluminum(III) complexImide derivatives96% mdpi.com

Application of Chiral Auxiliaries in Synthesis Utilizing Bicyclo[2.2.1]hept-2-ene Scaffolds

An alternative to chiral catalysis is the use of a chiral auxiliary. In this approach, a chiral molecule is covalently attached to the dienophile (or diene) to form a new chiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of the Diels-Alder reaction, leading to the formation of one diastereomer preferentially. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Natural amino acids and their derivatives have been widely used as effective chiral auxiliaries. unirioja.es For example, N-acryloyl derivatives of L-proline esters have been used as dienophiles in Diels-Alder reactions. unirioja.es The stereochemical outcome can be influenced by the choice of Lewis acid catalyst; for instance, titanium tetrachloride (TiCl₄) and aluminum-based Lewis acids can lead to different diastereomeric products due to different chelation patterns with the chiral dienophile. unirioja.es Bornanesultam is another well-known and effective chiral auxiliary for this purpose. rsc.org A key advantage of this method is that the chiral auxiliary can often be recovered and reused. rsc.org

Functionalization and Derivatization Strategies of the Bicyclic Ester

This compound possesses two primary functional groups for further modification: the ester and the carbon-carbon double bond. This allows for a wide range of derivatization strategies.

Ester Transformations : The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding bicyclo[2.2.1]hept-2-ene-2-carboxylic acid. smolecule.com It can also be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, (bicyclo[2.2.1]hept-2-en-2-yl)methanol. google.com

Alkene Transformations : The double bond in the bicyclic system can undergo various addition reactions.

Hydrogenation : Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, can reduce the double bond to yield the saturated analogue, methyl bicyclo[2.2.1]heptane-2-carboxylate. evitachem.com

Oxidation : The alkene can be oxidized to form an epoxide (norbornene oxide) using peracids like m-chloroperbenzoic acid (m-CPBA). evitachem.com

Halogenation : Electrophilic addition of halogens, such as bromine, can occur across the double bond to form dihalogenated derivatives. evitachem.com

These functionalization strategies allow the bicyclic ester to serve as a versatile intermediate for the synthesis of more complex molecules. google.com

Regioselective and Stereoselective Transformations of the Ester Moiety

The ester group in this compound is a key site for synthetic modifications. The rigid bicyclic framework often imparts a high degree of stereocontrol in reactions involving this moiety.

One of the fundamental transformations is hydrolysis , which can be achieved with high selectivity. Enzymatic hydrolysis, in particular, has demonstrated remarkable efficiency in distinguishing between stereochemically different ester groups within the norbornene scaffold. For instance, pig liver esterase (PLE) is known to catalyze the enantioselective hydrolysis of various norbornane (B1196662) dicarboxylic esters. This enzymatic approach can provide access to chiral half-esters, which are valuable intermediates in asymmetric synthesis. The selectivity of these enzymatic reactions is highly dependent on the structural features of the substrate, including the relative configuration of the ester functions ru.nl. Non-enzymatic methods for selective monohydrolysis of symmetric bicyclo[2.2.1]hept-2-ene diesters have also been developed, achieving high selectivity in aqueous media researchgate.net.

Reduction of the ester functionality offers another pathway to functionalized bicyclic systems. The reduction of a related ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate with lithium aluminum hydride (LiAlH4) proceeds efficiently to yield the corresponding alcohol, [(1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-en-2-yl]methanol. This alcohol can then be further functionalized, for example, through benzoylation researchgate.net. These transformations are typically conducted under conditions that avoid skeletal rearrangements or epimerization at the adjacent stereocenter sci-hub.red.

Further derivatization of the ester group can lead to a variety of functionalized analogues. For example, the conversion of the corresponding carboxylic acid to an amide can be achieved through standard peptide coupling protocols or via an acyl azide (B81097) intermediate in a Curtius rearrangement, which proceeds with complete retention of configuration sci-hub.redku.ac.ke.

Transformation Reagents and Conditions Product(s) Selectivity/Observations Reference
Enzymatic HydrolysisPig Liver Esterase (PLE)Chiral half-estersHigh degree of stereo- and enantioselectivity. ru.nl
Chemical HydrolysisNaOH solutionCarboxylic acidExo-selective hydrolysis can be achieved under basic conditions. mdpi.comresearchgate.net
ReductionLiAlH4 in etherBicyclo[2.2.1]hept-2-ene-2-methanolEfficient conversion to the primary alcohol. researchgate.net
Amidation (via Curtius)Acyl azide formation followed by rearrangementIsocyanate, leading to urethanes/amidesComplete retention of stereochemistry at the migrating carbon. sci-hub.red

Electrophilic and Nucleophilic Additions to the Bicyclic Double Bond

The strained double bond in the bicyclo[2.2.1]heptene ring is highly susceptible to a variety of addition reactions. The stereochemical outcome of these additions is often dictated by the steric hindrance of the bicyclic system, with attack generally favored from the less hindered exo face researchgate.net.

Electrophilic additions proceed with a high degree of stereoselectivity. For example, the epoxidation of norbornene derivatives with peracids typically yields the exo-epoxide as the major product researchgate.net. The reaction of bicyclo[2.2.1]hept-2-en-7-one with peracid also demonstrates this exo-selectivity acs.org. The presence of substituents on the bicyclic frame can influence the stereochemical course of the reaction.

Nucleophilic additions to the double bond can also be achieved, often under radical conditions. For instance, the addition of methanethiol (B179389) to methyl bicyclo[2.2.1]hept-5-ene-2-endo-carboxylate results in a mixture of isomeric thioether products sci-hub.red. The regioselectivity of such additions can be influenced by the reaction conditions and the nature of the substituents on the bicyclic ring.

Addition Type Reagent(s) Product(s) Stereoselectivity Reference
EpoxidationPeroxy acids (e.g., m-CPBA)exo-EpoxideHigh exo-selectivity is generally observed due to steric hindrance. researchgate.net
Thiol AdditionMethanethiol (MeSH)6-(Methylthio)bicyclo[2.2.1]heptane-2-carboxylatesFormation of a mixture of isomers. sci-hub.red

Preparation of Functionalized Bicyclo[2.2.1]heptene Intermediates for Complex Syntheses

This compound and its derivatives are valuable starting materials for the synthesis of complex molecules, particularly those with rigid, stereochemically defined scaffolds.

A significant application is in the synthesis of carbocyclic nucleoside analogues . These compounds are of interest for their potential antiviral and anticancer activities. Starting from ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate, a series of transformations including reduction, benzoylation, and subsequent functional group manipulations of the double bond can lead to key intermediates for these complex targets researchgate.net. The bicyclic framework serves as a rigid scaffold to mimic the ribose sugar of natural nucleosides.

The Diels-Alder reaction is a primary method for constructing the bicyclo[2.2.1]heptene skeleton itself. By using functionalized dienes and dienophiles, a wide array of substituted bicyclic intermediates can be prepared. For example, the highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl 3-bromopropiolate is the first step in the synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, a versatile "naked sugar" intermediate mdpi.com.

Target Molecule/Intermediate Synthetic Approach Key Transformation(s) of the Bicyclic Core Reference
Carbocyclic Nucleoside AnaloguesMulti-step synthesis from a functionalized bicyclo[2.2.1]hept-5-ene-2-carboxylateReduction of the ester, azidation and hydroxylation of the double bond. researchgate.net
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl esterDiels-Alder reaction followed by hydrolysisRegioselective Diels-Alder reaction to form the bicyclic ether. mdpi.com

Catalytic Strategies in the Synthesis of this compound and Derivatives

Catalysis plays a crucial role in both the synthesis of the bicyclo[2.2.1]heptene core and the subsequent derivatization of the molecule.

The quintessential method for forming the bicyclo[2.2.1]heptene skeleton is the Diels-Alder reaction , which can be significantly influenced by catalysis. Lewis acid catalysis, for example, can enhance the rate and selectivity of the cycloaddition between a diene and a dienophile rsc.org. Asymmetric Diels-Alder reactions, employing chiral catalysts, are instrumental in producing enantiomerically enriched bicyclo[2.2.1]heptene derivatives .

Catalytic hydrogenation of the double bond in bicyclo[2.2.1]heptene derivatives is a common method for accessing the corresponding saturated bicyclo[2.2.1]heptane (norbornane) structures. The catalytic transfer hydrogenation of dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate over palladium on carbon has been shown to be a regioselective process acs.org.

This compound has also found application as a key component in catalytic systems. It has been used as an improved transient mediator in the palladium-catalyzed meta-C–H arylation of anilines, phenols, and heterocycles, tolerating a range of functional groups nih.gov.

Furthermore, the strained double bond of bicyclo[2.2.1]heptene derivatives makes them excellent monomers for Ring-Opening Metathesis Polymerization (ROMP) . This catalytic polymerization method, often employing ruthenium-based Grubbs-type catalysts, allows for the synthesis of polymers with the bicyclic units incorporated into the polymer backbone nih.govrsc.orgtandfonline.com. The ester functionality can be carried through the polymerization, leading to functional polymers with tunable properties researchgate.net.

Catalytic Strategy Catalyst Type Transformation Key Features Reference
Diels-Alder ReactionLewis Acids (e.g., AlCl3, Et2AlCl)Formation of the bicyclo[2.2.1]heptene skeletonEnhanced reaction rates and stereoselectivity. rsc.org
Asymmetric Diels-AlderChiral Lewis AcidsEnantioselective synthesis of bicyclic productsAccess to enantiomerically pure compounds.
Catalytic HydrogenationPalladium on Carbon (Pd/C)Saturation of the double bondRegioselective reduction is possible. acs.org
C-H ArylationPalladium(II) Acetate with a specific ligandTransient mediator in meta-arylationEnables functionalization of otherwise unreactive C-H bonds. nih.gov
Ring-Opening Metathesis Polymerization (ROMP)Ruthenium-based (e.g., Grubbs catalysts)Polymerization of the bicyclic alkeneProduces polymers with functionalizable backbones. nih.govrsc.orgtandfonline.comresearchgate.net

Reaction Mechanisms and Mechanistic Interpretations

Mechanistic Insights into Reactions of Methyl Bicyclo[2.2.1]hept-2-ene-2-carboxylate

The rigid, strained bicyclic structure of this compound and related norbornene derivatives dictates their reactivity, leading to unique mechanistic pathways and stereochemical outcomes. The interplay between the ester functionality and the olefin within this framework has been a subject of detailed mechanistic investigation.

Elucidation of Ester Group Transformation Mechanisms (e.g., Oxidation, Reduction, Substitution)

Transformations of the ester group in norbornene systems are fundamental in modifying the properties of both the monomer and resulting polymers.

Reduction: The reduction of the carboxylate ester to a primary alcohol is a common transformation. For instance, ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction proceeds via a standard nucleophilic acyl substitution mechanism where the hydride ion attacks the electrophilic carbonyl carbon of the ester. Subsequent workup protonates the resulting alkoxide to yield the corresponding alcohol, [(1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-en-2-yl]methanol. researchgate.net This transformation is crucial for synthesizing derivatives with varied functionalities. researchgate.net

Oxidation: While direct oxidation of the ester group is less common, oxidative processes can be applied to other parts of the molecule, which can indirectly influence the ester's environment. For example, after reduction of the ester to an alcohol, subsequent oxidation can provide the corresponding aldehyde.

Substitution (Saponification): Base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylate salt, followed by acidification, yields the carboxylic acid. This is a standard ester hydrolysis mechanism involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. This process is often a key step in the synthesis of functionalized norbornene derivatives. sci-hub.red

Stereochemical Outcomes and Regioselectivity in Bicyclic Additions

The stereochemistry of addition reactions to the norbornene double bond is a well-studied area, with the rigid bicyclic structure exerting significant steric and electronic control.

Exo vs. Endo Attack: Electrophilic additions to the norbornene scaffold predominantly occur from the exo face. This preference is attributed to the steric hindrance posed by the C7 methylene (B1212753) bridge, which shields the endo face from attack. For example, the epoxidation of norbornene and its derivatives with peroxy acids typically results in the formation of exo-epoxides. researchgate.netdnu.dp.ua Computational studies using Density Functional Theory (DFT) have shown that the transition state for exo attack is lower in energy due to less steric repulsion. researchgate.netdnu.dp.ua However, the presence of substituents, particularly at the C7-syn position, can alter this selectivity. A bulky syn-substituent can sterically hinder the exo face, leading to an increase in the proportion of the endo addition product. researchgate.net

Regioselectivity: In cases where the double bond is unsymmetrically substituted, as in this compound, the regioselectivity of additions is influenced by both electronic and steric factors. The electron-withdrawing nature of the carboxylate group can influence the electron density of the double bond, directing electrophiles to the less electron-deficient carbon. Palladium/norbornene cooperative catalysis, for instance, has demonstrated high site- and regioselectivity in the functionalization of aromatic compounds, where the norbornene derivative plays a crucial role in forming a key palladacycle intermediate. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) Mechanisms with Norbornene Esters

ROMP is a powerful polymerization technique for strained cyclic olefins like norbornene esters, catalyzed by transition metal alkylidene complexes (e.g., based on ruthenium, molybdenum, or tungsten). nih.govnih.gov The mechanism involves a chain-growth process that is highly tolerant of various functional groups, including esters. nih.govacs.org

Initiation and Propagation Pathways in ROMP of this compound

The ROMP mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps.

Initiation: The process begins with the coordination of the norbornene monomer's double bond to the metal alkylidene catalyst. This is followed by a [2+2] cycloaddition to form a highly strained metallacyclobutane intermediate. nih.govacs.org A subsequent cycloreversion (retro-[2+2]) reaction opens the norbornene ring, relieving ring strain and generating a new metal alkylidene species that incorporates the first monomer unit. nih.gov The driving force for the polymerization is the release of ring strain from the bicyclic monomer. nih.gov

Propagation: The newly formed propagating species then reacts with another monomer molecule in the same cycloaddition-cycloreversion sequence, extending the polymer chain. nih.gov This cycle repeats, leading to the formation of a polymer with unsaturated units in the backbone. mdpi.com For norbornene esters, the ester group is generally well-tolerated by common ROMP catalysts and remains intact on the repeating units of the polymer. mdpi.comrsc.org Kinetic studies have shown that the rates of initiation and propagation can be influenced by factors such as monomer structure and catalyst type. nih.govrsc.org

Influence of Catalyst Structure on Polymerization Control and Stereochemistry

The choice of catalyst is critical as it dictates the polymerization's living character, molecular weight control, and the stereochemistry (cis/trans content and tacticity) of the resulting polymer. nih.govacs.orgresearchgate.net

Catalyst Generations and Activity: Ruthenium-based catalysts, such as the Grubbs' catalysts (first, second, and third generation), are widely used due to their high functional group tolerance and stability. nih.govnih.gov Third-generation Grubbs' catalysts are known for their fast initiation rates, which can lead to better control over the polymerization, resulting in polymers with narrow molecular weight distributions (low polydispersity indices, PDI). nih.govbeilstein-journals.org Tungsten and molybdenum-based Schrock catalysts are also highly active and can provide stereocontrolled polymers, though they are often more sensitive to air and functional groups. mdpi.comresearchgate.net

Stereochemical Control: The structure of the ligands on the metal center significantly influences the stereochemistry of the double bonds formed in the polymer backbone. acs.org For example, certain tantalum-based catalyst precursors bearing a butadiene ligand have been shown to produce poly(norbornene) with a high cis-vinylene content (97-99%), while a similar complex with an o-xylylene (B1219910) ligand yields a polymer with high trans-vinylene content (92-95%). acs.orgresearchgate.net This control is attributed to the geometry of the active benzylidene complex (syn- or anti-rotamer) formed during initiation. acs.orgresearchgate.net Similarly, ruthenium catalysts can also be tuned to favor either cis or trans isomers. Generally, polymers with a higher trans content are considered more thermodynamically stable. nih.gov

Below is a table summarizing the influence of different catalyst types on the ROMP of norbornene derivatives.

Catalyst TypeMetal CenterTypical CharacteristicsStereoselectivityFunctional Group Tolerance
Grubbs' Catalysts Ruthenium (Ru)High stability, excellent functional group tolerance. nih.govnih.govGenerally favors trans isomers, but can be tuned. nih.govHigh
Schrock Catalysts Molybdenum (Mo), Tungsten (W)High activity, can provide stereocontrolled polymers. mdpi.comresearchgate.netCan be highly selective for either cis or trans isomers. researchgate.netModerate (sensitive to protic groups)
Tantalum Complexes Tantalum (Ta)Can provide high stereocontrol depending on auxiliary ligands. acs.orgresearchgate.netHighly selective for cis or trans depending on ligand structure. acs.orgresearchgate.netVaries

Other Significant Mechanistic Studies

Beyond ester transformations and ROMP, this compound and related norbornenes participate in other mechanistically interesting reactions.

Addition Polymerization: Cationic palladium(II) complexes can initiate the vinyl-type addition polymerization of functionalized norbornenes. dur.ac.uk Mechanistic studies suggest that for certain systems, the polymerization rate is influenced more by the electronic nature of the substituent than its steric size. Electron-withdrawing groups, like the carboxylate in its protonated form, can reduce polymerization activity. dur.ac.uk

Hydroamination: The hydroamination of norbornene has been studied using electrophilic platinum(II) complexes. Mechanistic investigations point towards a pathway involving coordination of the sulfonamide to the platinum center, which generates a proton that is then transferred to the norbornene. The resulting norbornyl cation is subsequently attacked by the free sulfonamide to complete the addition. nih.gov

Palladium/Norbornene Cooperative Catalysis: This strategy enables the vicinal difunctionalization of aromatic compounds like indoles. Combined experimental and computational studies have revealed that the reaction is initiated by Pd(II)-mediated C-H activation. The norbornene derivative plays a critical role in accelerating the turnover-limiting oxidative addition step, leading to a site- and regioselective reaction. nih.gov

Cycloaddition Reaction Mechanisms

The formation of the this compound core structure is a classic example of a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction. This reaction involves the concerted interaction of a conjugated diene (a four-pi-electron system) with a dienophile (a two-pi-electron system) to form a six-membered ring. In the synthesis of the parent compound, cyclopentadiene (B3395910) serves as the diene, and an acrylate (B77674) ester, such as methyl acrylate, acts as the dienophile. wvu.edu

The mechanism is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of any intermediates. wvu.edu The reaction of cyclopentadiene with an alkene dienophile results in the formation of a bridged bicyclic system. wvu.edu

A significant aspect of the Diels-Alder reaction involving cyclic dienes is the stereoselectivity, leading to the formation of either endo or exo products. In the reaction between cyclopentadiene and methyl acrylate, the endo product is typically favored under kinetic control. This preference is often explained by the "endo rule," which posits that the transition state leading to the endo product is stabilized by secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile. rsc.orgsciforum.net

However, the endo/exo selectivity is influenced by several factors, including temperature, solvent, and the presence of Lewis acid catalysts. sciforum.netnih.gov At higher temperatures, the reaction can become reversible, leading to a thermodynamically controlled mixture of products, which may favor the more stable exo isomer. sciforum.net Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the Diels-Alder reaction, often enhancing both the reaction rate and the endo selectivity. nih.govresearchgate.net The catalyst coordinates to the carbonyl group of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and strengthening the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.gov Computational studies have shown that in the Lewis acid-catalyzed reaction, the formation of the two new carbon-carbon bonds can be asynchronous. nih.gov

The substitution on the dienophile also plays a crucial role in selectivity. For instance, the presence of an α-methyl group on the dienophile, as in methyl methacrylate (B99206), can lead to a greater proportion of the exo product. sciforum.netnih.gov

DienophileConditionsEndo/Exo RatioReference
Methyl AcrylateRoom Temperature~16:3 (Endo favored) sciforum.net
Methyl Acrylate180-300°CApproaches 1:1 sciforum.net
Methyl Acrylate with AlCl₃-Higher endo selectivity nih.gov
Methyl Methacrylate-Exo predominates (~1:1.5) sciforum.net
Acrylonitrile-Little selectivity rsc.org

Sigmatropic Rearrangements and Intramolecular Chain Transfer Phenomena

The bicyclo[2.2.1]heptene framework, once formed, can undergo various rearrangements, particularly under photochemical conditions. These rearrangements often involve sigmatropic shifts, which are concerted pericyclic reactions where a sigma-bonded substituent migrates across a pi-electron system.

Studies on analogous compounds, such as 2-cyanobicyclo[2.2.1]hept-2-ene, have demonstrated that irradiation can induce orbital symmetry-allowed photochemical 1,2- and 1,3-sigmatropic shifts. cdnsciencepub.commcmaster.camcmaster.ca In the case of the 2-cyano derivative, irradiation leads to the formation of 1-cyanobicyclo[4.1.0]hept-2-ene and 7-cyanotricyclo[4.1.0.0³,⁷]heptane. cdnsciencepub.commcmaster.ca The formation of these products is consistent with concerted [σ2a + π2a] and [σ2a + π2s] processes, respectively. cdnsciencepub.com While these specific rearrangements have been detailed for the nitrile analogue, similar photochemical reactivity can be anticipated for the methyl carboxylate derivative due to the shared α,β-unsaturated bicyclic core. Further investigation is needed to determine if these rearrangements proceed through a concerted or a diradical mechanism. mcmaster.ca

Research in Polymer Science Utilizing Methyl Bicyclo 2.2.1 Hept 2 Ene 2 Carboxylate

Monomer Design and Polymerization Efficacy

The efficacy of a monomer in polymerization is intrinsically linked to its molecular structure. In the case of Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate, the combination of its bicyclic nature and the substitution pattern on the double bond significantly influences its reactivity.

Research has shown that this particular monomer does not readily undergo ring-opening metathesis polymerization (ROMP), a common and powerful technique for polymerizing cyclic olefins. nih.gov The lack of reactivity is attributed to a combination of steric congestion and the presence of a trisubstituted alkene within the bicyclic system. nih.gov This inherent resistance to homopolymerization via ROMP underscores the critical role of monomer design; even subtle changes in the bicyclic framework or substituent placement can dramatically alter polymerization behavior. For instance, related bicyclic esters with different ring sizes, such as methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate, are capable of undergoing polymerization under similar conditions, highlighting the sensitivity of the catalyst to the monomer's steric and electronic profile. acs.orgresearchgate.net

Synthesis of Homo- and Copolymers from this compound

While the homopolymerization of this compound is challenging, its structure makes it an interesting candidate for copolymerization, leading to novel polymer architectures.

Controlled Radical Polymerization Methodologies

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are versatile methods for creating well-defined polymers. While ROMP and vinyl-addition polymerization are more common for norbornene-type monomers, CRP can be employed by designing macromonomers. For example, a macromonomer can be synthesized via ROMP of a norbornene derivative, which is then functionalized with a polymerizable group like an acrylate (B77674). This macromonomer can subsequently be polymerized using techniques like RAFT. nih.gov This "grafting-through" strategy allows for the creation of bottlebrush or comb-like polymers where the polynorbornene backbone is decorated with side chains grown via a controlled radical process. nih.govrsc.org Research has explored the synthesis of novel RAFT agents bearing norbornenyl moieties to create these complex architectures. rsc.org

Alternating Copolymerization Strategies for Novel Architectures

A significant area of research is the use of norbornene esters in alternating copolymerization. Although this compound itself is resistant to ROMP, the principle has been demonstrated with structurally similar monomers. nih.gov The strategy often involves pairing a monomer that is stable to homopolymerization, like a cyclobutene-1-carboxylate ester, with a comonomer such as cyclohexene. nih.gov In the presence of a ruthenium catalyst, these pairs can undergo alternating ROMP (AROMP) to produce copolymers with a precisely controlled, alternating sequence. nih.gov

This concept is also seen in the metathesis polymerization of racemic 1-methylbicyclo[2.2.1]hept-2-ene, a structurally related monomer. Using a rhenium pentachloride catalyst, the two enantiomers undergo alternating ring-opened copolymerization, resulting in a polymer with an all-cis, head-tail, syndiotactic structure. rsc.org These strategies demonstrate that monomers with low homopolymerization activity can be effectively incorporated into copolymers, leading to unique and highly regular microstructures that are inaccessible through other methods.

Advanced Polymer Architectures and Material Development

The incorporation of the rigid bicyclo[2.2.1]heptane unit into a polymer backbone imparts significant effects on the material's final properties, particularly its rigidity and thermal stability.

Engineering Materials with Tunable Rigidity and Thermal Stability via Polymerization

The inherent stiffness of the norbornene backbone is a key feature that can be exploited to create materials with high thermal stability. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state, can be precisely tuned by the choice of side chains on the polynorbornene backbone.

Unfunctionalized polynorbornene typically has a Tg around 35–47°C. rsc.orgresearchgate.net However, by incorporating different functional groups, this value can be dramatically altered. For instance, attaching bulky and rigid side groups can significantly increase the Tg. A metathesis polymer derived from an ester of exo-5-norbornenecarboxylic acid and the bulky 1,1′-bi-2-naphthol exhibits a high Tg of 161°C. mdpi.com Similarly, copolymerizing a norbornene monomer with another that contains hydrogen-bonding aramid groups can proportionally increase the Tg and enhance the material's storage modulus, a measure of its stiffness. unifr.ch Conversely, flexible side chains, such as branched alkyl esters, can act as plasticizers, disturbing chain packing and substantially decreasing the Tg to as low as -2.0°C. rsc.org This wide tunable range allows for the design of materials tailored for specific applications, from high-performance engineering thermoplastics to more flexible materials. rsc.org

Polymer SystemGlass Transition Temperature (Tg)Key Structural Feature
Unfunctionalized Polynorbornene~35-47°CBase polymer backbone
Polynorbornene with branched alkyl ester-2.0°CFlexible, plasticizing side chains rsc.org
Fullerene-grafted polynorbornene (low fullerene content)16.8°CBulky C60 side groups rsc.org
Polynorbornene-co-aramid (10% aramid)104°CRigid, H-bonding side chains unifr.ch
Fullerene-grafted polynorbornene (high fullerene content)145.9°CHigh content of bulky C60 groups rsc.org
Polynorbornene with binaphthyl ester group161°CVery bulky and rigid side groups mdpi.com

Functionalization of Poly(norbornene ester) Chains for Specific Material Properties

The ability to introduce specific functional groups onto the polymer chain, either during or after polymerization, is crucial for creating materials with tailored properties. For polymers derived from norbornene esters, several effective functionalization strategies exist.

One approach is end-functionalization , which can be achieved during polymerization by using a chain transfer agent (CTA). For example, in ROMP, the use of specific CTAs can produce polynorbornenes capped with hydroxyl (-OH) or aldehyde (-CHO) groups. acs.org These terminal groups can then be used for subsequent reactions, such as grafting the polymer to another material or initiating the growth of a second polymer block to form a block copolymer.

Another powerful technique is post-polymerization modification . This involves preparing a copolymer that contains a reactive "handle" alongside the primary monomer. For example, norbornene can be copolymerized with ω-bromoalkylnorbornenes. rsc.org The bromo groups on the resulting polymer are amenable to nucleophilic substitution, allowing for the introduction of a wide variety of functionalities, such as cyanides, azides, or thiols. rsc.org The azide-functionalized polymers are particularly useful as they can readily undergo "click" chemistry, providing an efficient route to attach other molecules of interest. rsc.org This modular approach allows for the creation of a diverse library of functional materials from a single parent polymer.

Computational and Theoretical Investigations

Electronic Structure and Conformation Analysis of Methyl Bicyclo[2.2.1]hept-2-ene-2-carboxylate

The unique bridged structure of the bicyclo[2.2.1]heptene framework imposes significant geometric constraints, which profoundly influence its electronic structure and conformational landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. By approximating the electron density of a system, DFT methods can accurately and efficiently calculate optimized molecular geometries, vibrational frequencies, and various reactivity descriptors.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), are employed to determine the equilibrium geometry. These calculations would precisely predict bond lengths, bond angles, and dihedral angles. The key structural features of interest include the pyramidalization of the double-bonded carbons and the angles of the ethano-bridge, which are direct consequences of the inherent ring strain.

DFT is also instrumental in predicting reactivity. By calculating the energies of reactants, products, and transition states, reaction pathways and activation barriers can be mapped out. For instance, DFT studies on the epoxidation of the parent bicyclo[2.2.1]hept-2-ene system have been used to rationalize the stereochemical outcomes of the reaction. Similarly, for the title compound, DFT could be used to predict the stereoselectivity of additions to the double bond, taking into account the steric and electronic influence of the methyl carboxylate group.

Table 1: Representative Predicted Molecular Geometry Parameters from DFT Calculations (Note: These are illustrative values for a bicyclo[2.2.1]heptene system based on general DFT calculations; specific values for the title compound would require a dedicated study.)

ParameterDescriptionTypical Predicted Value
C2=C3 Bond LengthLength of the double bond~1.34 Å
C1-C7-C4 AngleAngle of the methano bridge~94°
C1-C2-C3-C4 DihedralTorsion angle of the double bond~0° (constrained)

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond. The electron-withdrawing carboxylate group would slightly lower the energy of this HOMO compared to the unsubstituted norbornene. The LUMO would also be associated with the π-system, specifically the π* antibonding orbital. In reactions like the Diels-Alder cycloaddition, a smaller HOMO-LUMO gap between the diene and the dienophile leads to a faster reaction rate.

Modeling Reaction Energetics and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the lowest energy pathways from reactants to products, which proceed via a high-energy transition state.

For reactions involving this compound, such as cycloadditions or rearrangements, computational methods like DFT can be used to locate the transition state structures. A transition state is a first-order saddle point on the PES, and its structure reveals the geometry of the molecule at the peak of the energy barrier. For example, in a Diels-Alder reaction where this compound acts as a dienophile, the transition state geometry would show the partially formed C-C bonds between the diene and the alkene.

Calculations on the energetics of these transition states provide the activation energy (Ea) for the reaction, which is critical for predicting reaction rates. Studies on related Diels-Alder reactions have successfully used DFT (e.g., B3LYP/6-31G(d)) to calculate activation barriers, which are in good agreement with experimental observations. These models can also explain stereochemical outcomes, such as endo/exo selectivity, by comparing the activation energies of the respective transition states.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are invaluable for confirming the structure of newly synthesized compounds or for distinguishing between isomers.

By performing geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) NMR calculation using DFT, a theoretical NMR spectrum for this compound can be generated. The predicted chemical shifts for each proton (¹H) and carbon (¹³C) atom can then be compared to experimental data. Discrepancies between predicted and observed spectra can point to incorrect structural assignments or reveal subtle conformational effects. For complex bicyclic systems, where spectral overlap is common, such computational support is crucial for unambiguous signal assignment. Experimental NMR data for closely related isomers, such as 2-Methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, serve as a valuable reference for validating the computational methods used.

Table 2: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Shifts (Note: Experimental values are for the related 5-ene isomer and serve as a reference. Predicted values for the title compound would be generated via specific GIAO-DFT calculations.)

Carbon AtomExperimental Shift (ppm) for 5-ene isomer nist.govHypothetical Predicted Shift (ppm) for 2-ene isomer
C=O~172~170-175
C2/C3 (sp²)~135-138~130-140
OCH₃~51~50-55
Bridgehead (C1/C4)~42-47~40-50

Strain Theory and Reactivity Predictions in Bicyclo[2.2.1]hept-2-ene Systems

The bicyclo[2.2.1]hept-2-ene (norbornene) framework is a classic example of a strained alkene. This strain arises from the geometric constraints of the fused-ring system, which distorts bond angles from their ideal values. The inherent strain energy makes the double bond significantly more reactive than in a typical acyclic alkene. swarthmore.edu

Strain energy can be calculated computationally by comparing the molecule's heat of formation with that of a hypothetical, strain-free reference compound constructed from group increments. For the parent norbornene, the strain energy is estimated to be around 20-23 kcal/mol. This high strain energy is the driving force for many reactions that relieve this strain, such as ring-opening metathesis polymerization (ROMP) or various cycloadditions. swarthmore.edu

The high reactivity of the double bond can be explained by the fact that the p-orbitals are already distorted from ideal parallel alignment, making them more accessible for reaction. The transition states for addition reactions often involve geometries that are closer to the strained ground state, thus lowering the activation energy. This principle is exploited in strain-promoted reactions. The presence of the methyl carboxylate group on the double bond in this compound will electronically influence this reactivity, but the underlying driving force remains the relief of the significant ring strain inherent in the bicyclic system. swarthmore.edu

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate, these techniques can confirm the presence of the ester and alkene functionalities.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene within the bicyclic ring, which usually appears around 1630-1680 cm⁻¹. The C-O stretching vibrations of the ester group will give rise to strong bands in the 1000-1300 cm⁻¹ region. Additionally, the C-H stretching vibrations of the alkene and alkane parts of the molecule will be observed above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being a non-polar bond, often gives a strong signal in the Raman spectrum, making it a useful technique for confirming the presence of the alkene. The C=O stretch of the ester is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Alkene (C=C)C=C Stretch1630 - 16801630 - 1680Medium (IR), Strong (Raman)
=C-H Stretch3010 - 30953010 - 3095Medium
Ester (C=O, C-O)C=O Stretch1735 - 17501735 - 1750Strong (IR), Medium (Raman)
C-O Stretch1000 - 13001000 - 1300Strong (IR), Medium (Raman)
Alkane (C-H)C-H Stretch2850 - 29602850 - 2960Medium-Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of this compound. nist.gov The molecular formula of this compound is C₉H₁₂O₂, corresponding to a monoisotopic mass of approximately 152.08 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways may include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z [M - 31]⁺.

Loss of the methyl carboxylate group (-COOCH₃): This would lead to a fragment ion at m/z [M - 59]⁺.

Retro-Diels-Alder reaction: The bicyclo[2.2.1]heptene system is known to undergo a characteristic retro-Diels-Alder fragmentation, which would involve the cleavage of the ring system to produce cyclopentadiene (B3395910) and methyl acrylate (B77674). This would result in a prominent peak corresponding to the cyclopentadiene cation at m/z 66.

Analysis of the relative abundances of these and other fragment ions can help to confirm the structure of the molecule and distinguish it from other isomers.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the stereochemistry, including the endo or exo configuration of the methyl carboxylate group.

While a crystal structure for this compound itself may not be readily available in the public domain, the technique has been successfully applied to closely related bicyclo[2.2.1]heptane derivatives. sci-hub.redku.ac.ke These studies have confirmed the rigid, strained nature of the bicyclic framework and have provided detailed insights into the conformational preferences of substituents. An X-ray diffraction analysis of the title compound would definitively establish its solid-state geometry and reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces.

Chromatographic Techniques for Purity Assessment and Isomer Separation in Research Contexts

Chromatographic techniques are essential for assessing the purity of this compound and for separating its endo and exo isomers, which often have very similar physical properties.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. Due to the slight differences in polarity and volatility between the endo and exo isomers, they can often be separated using a suitable capillary GC column. The area under each peak in the chromatogram is proportional to the amount of that isomer present, allowing for the quantitative determination of the isomeric ratio in a mixture. GC coupled with mass spectrometry (GC-MS) is particularly useful, as it provides both separation and structural identification of the isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the separation and purification of the isomers of this compound. google.comgoogle.com Normal-phase or reverse-phase HPLC can be employed, with the choice of stationary and mobile phases being critical for achieving good separation. For analytical purposes, HPLC can provide high-resolution separation of the isomers, while preparative HPLC can be used to isolate pure samples of each isomer for further study. Chiral HPLC columns can also be used to separate enantiomers if the compound is chiral and has been synthesized as a racemic mixture.

Applications As a Research Intermediate in Advanced Organic Synthesis

Methyl Bicyclo[2.2.1]hept-2-ene-2-carboxylate as a Building Block for Complex Organic Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of intricate molecular architectures.

The strained bicyclic system of this compound is a precursor for the construction of more complex bridged polycyclic scaffolds. The reactivity of the double bond allows for various cycloaddition and rearrangement reactions to build new rings onto the existing framework. For instance, intramolecular photoinduced cyclizations can lead to the formation of novel polycyclic systems. nih.gov

Palladium-catalyzed reactions, in particular, have been employed to utilize this building block in the synthesis of complex aromatic structures. In a notable application, this compound has been used as a mediator in palladium-catalyzed aromatic π-extension reactions to construct polycyclic aromatic hydrocarbons (PAHs). rsc.org The electronic and steric properties of the carboxylate group in this mediator were found to be advantageous for the oxidative addition step in the catalytic cycle. rsc.org

The following table summarizes a reaction condition for the synthesis of a polycyclic aromatic hydrocarbon using this compound as a mediator.

Reactant 1Reactant 2CatalystLigandMediatorBaseSolventTemperature
Bromoaromatic CompoundAlkynePd(OAc)₂P(2-MeC₆H₄)₃This compoundK₂CO₃Toluene130 °C
Table 1: Representative conditions for the synthesis of PAHs. rsc.org

This compound and its derivatives are valuable precursors in the synthesis of carbocyclic nucleoside analogues. These analogues are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. The bicyclic framework serves as a rigid scaffold that mimics the furanose ring of natural nucleosides.

In a typical synthetic route, the ester functionality of a bicyclo[2.2.1]hept-5-ene-2-carboxylate is reduced to the corresponding alcohol. This alcohol can then be further functionalized and coupled with a nucleobase to afford the target nucleoside analogue. For example, a related compound, methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, has been reduced with lithium aluminum hydride (LiAlH₄) and subsequently used in the synthesis of novel carbocyclic nucleoside analogues. researchgate.net This highlights the role of the methyl carboxylate as a convenient handle for introducing the necessary hydroxyl group for coupling with nucleobases.

Role as a Chiral Auxiliary in Asymmetric Synthetic Pathways

While direct examples of this compound acting as a chiral auxiliary are not extensively documented, the inherent chirality of the bicyclo[2.2.1]heptane skeleton makes its derivatives attractive candidates for this purpose. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

Derivatives of the bicyclo[2.2.1]heptane framework are known to be effective chiral auxiliaries in various asymmetric transformations, including Diels-Alder reactions. sfu.ca The rigid and predictable conformation of the bicyclic system can effectively shield one face of a reactive center, leading to high diastereoselectivity. Although specific applications of the title compound as a chiral auxiliary are not prominent in the literature, its structure provides a foundation for the design of new chiral auxiliaries.

Ligand and Substrate in Catalytic Transformations

This compound plays a significant role in various catalytic transformations, both as a precursor to chiral ligands and as a mediator that influences the stereoselectivity of reactions.

The bicyclo[2.2.1]heptane framework is a common feature in a number of successful chiral ligands used in asymmetric catalysis. The ester group of this compound can be chemically transformed into various coordinating groups, such as phosphines, amines, or oxazolines, which can then bind to a metal center to form a chiral catalyst.

For instance, novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, featuring an ester group at a bridgehead carbon, have been synthesized. nih.gov These ligands have proven effective in rhodium-catalyzed asymmetric reactions. nih.gov This demonstrates the principle that esters of the bicyclo[2.2.1]heptene system can be valuable starting materials for the development of new chiral ligands and catalysts. The synthetic route to these ligands often involves the modification of the ester functionality to introduce the desired coordinating atoms.

A notable application of this compound is its role as a transient mediator in palladium-catalyzed C-H activation reactions. researchgate.netnih.gov In these reactions, the bicyclic alkene temporarily coordinates to the palladium catalyst and facilitates the activation of a C-H bond at a position that would otherwise be inaccessible.

This strategy has been successfully employed for the meta-selective C-H functionalization of various aromatic compounds. researchgate.net The use of this compound as a mediator has enabled meta-C-H amination and alkynylation reactions. researchgate.net

Furthermore, the chiral version of this mediator, for example, methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate, has been utilized to achieve stereoselective meta-C-H functionalization. snnu.edu.cn The chirality of the mediator influences the stereochemical outcome of the reaction, demonstrating its crucial role in controlling the stereoselectivity. snnu.edu.cn

The following table provides examples of stereoselective reactions mediated by this compound and its chiral derivatives.

Reaction TypeSubstrateMediatorOutcome
meta-C-H AminationAniline DerivativeThis compoundMeta-aminated product
meta-C-H AlkynylationAniline DerivativeThis compoundMeta-alkynylated product
Stereoselective meta-C-H ArylationDiarylmethylamineMethyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylateEnantioselective meta-arylated product
Table 2: Examples of Stereoselective Reactions Mediated by this compound. researchgate.netsnnu.edu.cn

Precursor for High-Performance Advanced Materials (beyond direct polymerization applications)

This compound serves as a versatile precursor in the synthesis of high-performance advanced materials, extending beyond its use as a simple monomer in direct polymerization. Its rigid bicyclic framework, coupled with the reactive functionalities of the carbon-carbon double bond and the carboxylate group, allows for its incorporation into a variety of complex molecular architectures with tailored properties. Researchers have leveraged this unique combination of features to develop materials for specialized applications, including functional fluids and liquid crystals.

One notable area of application is in the formulation of high-performance lubricants, specifically as a precursor to base oils for traction drive fluids. google.comgoogle.com Traction fluids operate under high pressure and shear, requiring constituent molecules that possess exceptional stability and appropriate frictional characteristics. The synthesis of such fluids can involve the dimerization and subsequent hydrogenation of bicyclo[2.2.1]heptene derivatives. While the patent literature primarily describes the use of related compounds like 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene, the underlying principle of utilizing the rigid bicyclic core to create stable, high-performance fluids is applicable. google.comgoogle.com The process typically involves the reaction of a bicyclo[2.2.1]heptene derivative in the presence of an acid catalyst to induce dimerization, followed by hydrogenation to yield a saturated, highly stable hydrocarbon fluid.

Another significant application of functionalized bicyclo[2.2.1]heptene derivatives is in the development of liquid crystals. dtic.mil Side-chain liquid crystal polymers (SCLCPs) have been synthesized using derivatives of bicyclo[2.2.1]hept-2-ene-5-carboxylic acid, a close structural analog of this compound. dtic.mil In this approach, the bicyclic moiety acts as a rigid scaffold to which mesogenic (liquid crystal-forming) units are attached. The synthesis involves the chemical modification of the carboxylic acid group to link it to a mesogenic core, often via a flexible spacer. The resulting monomer can then be polymerized, but the initial functionalization of the bicyclo[2.2.1]heptene structure is a critical step in creating the liquid crystalline properties. The thermal behavior and mesophase characteristics of these materials are highly dependent on the structure of the bicyclic precursor and the attached mesogenic units.

The following table summarizes the key transformations and resulting material properties for applications derived from or analogous to this compound:

Precursor DerivativeTransformationResulting Material/ApplicationKey Properties
Bicyclo[2.2.1]heptene derivativesDimerization and HydrogenationBase oil for traction drive fluidsHigh thermal and oxidative stability, suitable frictional properties
Bicyclo[2.2.1]hept-2-ene-5-carboxylic acid derivativesEsterification with mesogenic unitsSide-chain liquid crystal polymersNematic or smectic mesophases, tunable thermal transitions

Furthermore, the general class of bicyclo[2.2.1]heptene carboxylates has been explored in the development of advanced photoresist materials for microlithography. acs.org While this application often involves polymerization, the synthesis of the initial functionalized monomer is a crucial step that dictates the properties of the final material. These properties include high thermal stability, optical transparency at specific wavelengths (e.g., 193 nm), and resistance to plasma etching. acs.org The rigid alicyclic structure of the bicyclo[2.2.1]heptane backbone contributes significantly to the high glass transition temperatures and etch resistance of these materials. acs.org

Q & A

Q. How do structural modifications impact copolymer applications?

  • Methodological Answer :
  • Monomer Reactivity : Electron-deficient esters (e.g., methyl vs. ethyl) enhance ring-opening metathesis polymerization (ROMP) rates.
  • Polymer Properties : Copolymers with norbornene derivatives exhibit tunable glass transition temperatures (Tg) from 80–150°C, relevant for thermoplastic elastomers .

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